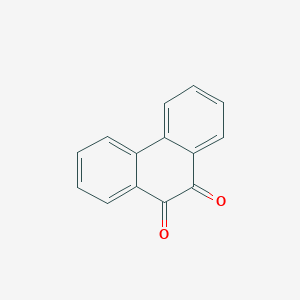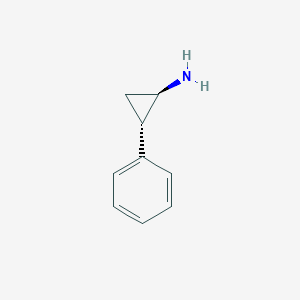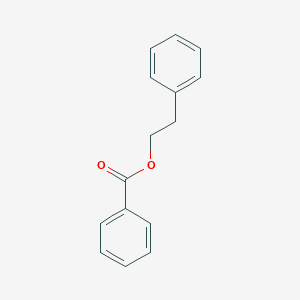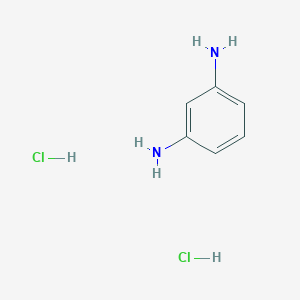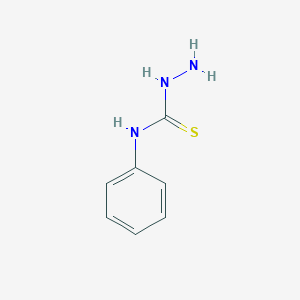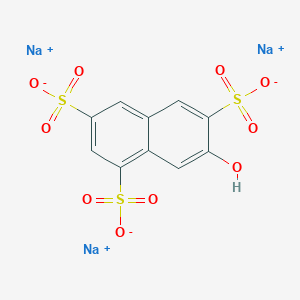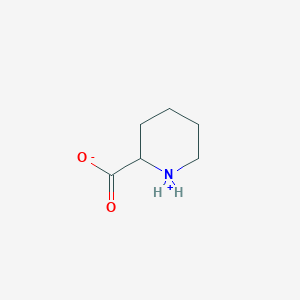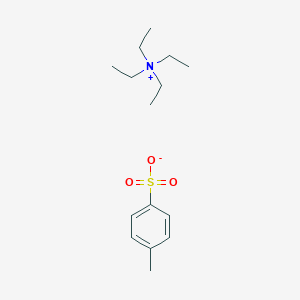
Tetraethylammonium p-toluenesulfonate
Übersicht
Beschreibung
Tetraethylammonium p-toluenesulfonate is a chemical compound with the molecular formula C15H27NO3S and a molecular weight of 301.44 g/mol . It is commonly used as a supporting electrolyte in various electrochemical applications . The compound is known for its stability and is typically found in a solid form with a melting point of 110-114°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraethylammonium p-toluenesulfonate can be synthesized through the reaction of tetraethylammonium hydroxide with p-toluenesulfonic acid . The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraethylammonium p-toluenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in electrochemical polymerization reactions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Electrochemical Polymerization: This reaction involves the use of aniline as a monomer and this compound as a supporting electrolyte.
Major Products:
Substitution Reactions: The major products are typically alkylated derivatives of the starting materials.
Electrochemical Polymerization: The major product is polyaniline, a conductive polymer.
Wissenschaftliche Forschungsanwendungen
Tetraethylammonium p-toluenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tetraethylammonium p-toluenesulfonate exerts its effects is primarily through its role as a supporting electrolyte. In electrochemical applications, it facilitates the movement of ions and enhances the conductivity of the solution . In biological systems, it acts as a potassium channel blocker, affecting ion transport across cell membranes .
Vergleich Mit ähnlichen Verbindungen
- Tetrabutylammonium p-toluenesulfonate
- Tetraethylammonium tetrafluoroborate
- Tetrabutylammonium hexafluorophosphate
Comparison: Tetraethylammonium p-toluenesulfonate is unique due to its specific combination of tetraethylammonium and p-toluenesulfonate ions, which provide distinct electrochemical properties. Compared to tetrabutylammonium p-toluenesulfonate, it has a smaller molecular size, which can influence its solubility and reactivity . Tetraethylammonium tetrafluoroborate and tetrabutylammonium hexafluorophosphate are also used as supporting electrolytes but differ in their anionic components, affecting their overall chemical behavior .
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonate;tetraethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.C7H8O3S/c1-5-9(6-2,7-3)8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFFSWPNFCXGIQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061062 | |
| Record name | Tetraethylammonium p-toluenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733-44-8 | |
| Record name | Tetraethylammonium p-toluenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylammonium p-toluenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000733448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, N,N,N-triethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylammonium p-toluenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylammonium p-toluenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tetraethylammonium p-toluenesulfonate in electrochemical reactions?
A1: this compound often serves as a supporting electrolyte in electrochemical reactions. For instance, it facilitates the electrooxidation of aldehyde and ketone phenylhydrazones in methanol, leading to the formation of methoxy(phenylazo)alkanes [] or cyano(phenylazo)alkanes [] depending on the presence of other reagents like potassium iodide and sodium cyanide. Additionally, it's used in the electropolymerization of pyrrole on poly(p-phenylene terephthalamide) films to create conductive composites [].
Q2: How does this compound influence the performance of perovskite solar cells?
A2: Modifying mesoporous TiO2 layers in perovskite solar cells with this compound leads to enhanced power conversion efficiency []. This is attributed to several factors, including defect passivation of the TiO2 film, a decrease in the TiO2 work function, and improved perovskite film quality with larger grain size and enhanced crystallinity []. These factors contribute to reduced charge recombination and improved device performance.
Q3: What are the structural characteristics of this compound?
A3: this compound is an organic salt composed of a tetraethylammonium cation (C8H20N+) and a p-toluenesulfonate anion (C7H7SO3-). While spectroscopic data isn't directly provided in the given research, its ionic conductivity has been studied in various solvent mixtures [].
Q4: How does the presence of this compound affect the properties of electrochemically synthesized polyaniline?
A4: Polyaniline p-toluenesulfonate (PATS) synthesized electrochemically using this compound exhibits specific properties []. Electrochemical measurements reveal a half-wave potential of 516 mV, a transfer coefficient of 0.49, and a single electron transfer process during synthesis []. Furthermore, the electrical conductivity of PATS shows a temperature dependence suggestive of a small polaron hopping conduction mechanism [].
Q5: What are the applications of this compound in organic synthesis?
A5: Beyond its role as a supporting electrolyte, this compound is employed in specific organic reactions. For instance, in the electrolytic reductive coupling of acrylonitrile, it facilitates the formation of adiponitrile in high yield and current efficiency []. Notably, altering the reaction conditions by lowering acrylonitrile concentration or introducing alkali metal cations can lead to propionitrile formation as a byproduct [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



